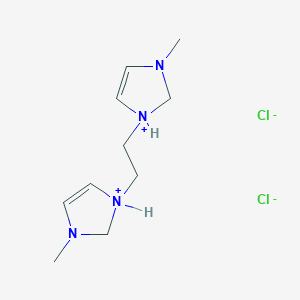
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C19H22O6S and a molecular weight of 378.44 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a sulfonate ester, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethoxy-4-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-(2-Ethoxy-4-carboxyphenoxy)propyl 4-methylbenzene-1-sulfonate
Reduction: 3-(2-Ethoxy-4-hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate ester can also participate in ionic interactions with biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Ethoxy-4-hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate
- 3-(2-Ethoxy-4-carboxyphenoxy)propyl 4-methylbenzene-1-sulfonate
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Uniqueness
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of both an ethoxy group and a formyl group, which confer distinct reactivity and properties. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
656810-11-6 |
|---|---|
Fórmula molecular |
C19H22O6S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-(2-ethoxy-4-formylphenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H22O6S/c1-3-23-19-13-16(14-20)7-10-18(19)24-11-4-12-25-26(21,22)17-8-5-15(2)6-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Clave InChI |
HGLLZVVREALHLA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)


![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)


![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
